6-Acetyl-2-(4-benzoylbenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide
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Description
6-Acetyl-2-(4-benzoylbenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide is a useful research compound. Its molecular formula is C24H21N3O4S and its molecular weight is 447.51. The purity is usually 95%.
BenchChem offers high-quality 6-Acetyl-2-(4-benzoylbenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Acetyl-2-(4-benzoylbenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
- Pyrido[2,3-d]pyrimidines, including derivatives of this compound, have shown antiproliferative effects. They inhibit cell growth and division, making them promising candidates for cancer therapy .
- Notably, the compound API-1, a pyrido[2,3-d]pyrimidin-5-one derivative, demonstrates potent antiproliferative activity .
- Some pyrido[2,3-d]pyrimidines exhibit antimicrobial activity. While specific data on this compound are limited, related structures have demonstrated moderate antibacterial effects against E. coli and S. aureus .
- Pyrido[2,3-d]pyrimidines have been explored for their anti-inflammatory and analgesic properties. Although direct evidence for this compound is scarce, it aligns with the broader class of molecules .
- Certain pyrido[2,3-d]pyrimidines display hypotensive effects. While we lack specific studies on our compound, it’s worth investigating its potential in this area .
- Pyrido[2,3-d]pyrimidin-7-one derivatives, related to our compound, include TKI-28, a tyrosine kinase inhibitor. These molecules play a crucial role in cancer treatment by targeting specific signaling pathways .
- CDK4 inhibitors, another subset of pyrido[2,3-d]pyrimidin-7-one derivatives, hold promise in cancer therapy. Investigating our compound’s CDK4 inhibitory potential could yield valuable insights .
Antiproliferative Activity
Antimicrobial Properties
Anti-Inflammatory and Analgesic Effects
Hypotensive Activity
Tyrosine Kinase Inhibition
Cyclin-Dependent Kinase (CDK4) Inhibition
properties
IUPAC Name |
6-acetyl-2-[(4-benzoylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O4S/c1-14(28)27-12-11-18-19(13-27)32-24(20(18)22(25)30)26-23(31)17-9-7-16(8-10-17)21(29)15-5-3-2-4-6-15/h2-10H,11-13H2,1H3,(H2,25,30)(H,26,31) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWIOIGGGJJBNJG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC=C(C=C3)C(=O)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Acetyl-2-(4-benzoylbenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.